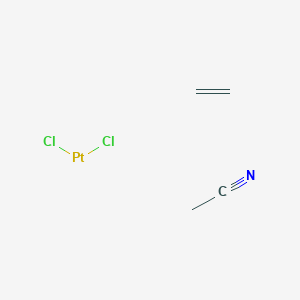![molecular formula C36H35CrN6O8S2 B13732396 Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen CAS No. 38833-00-0](/img/structure/B13732396.png)
Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is primarily used as a dye and pigment in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen involves the reaction of 4-nitrophenylhydrazine with 2-hydroxy-1-naphthaldehyde to form an azo compound. This intermediate is then reacted with chromate salts under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes where the reactants are mixed in specific ratios and subjected to controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can be reduced to form lower oxidation states of chromium.
Substitution: The azo groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may yield lower oxidation states .
Applications De Recherche Scientifique
Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye and pigment in textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen involves its interaction with various molecular targets and pathways. The compound’s azo groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . Additionally, the chromate moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Solvent Black 34: Another name for the same compound.
Acid Black 63: A similar azo dye with different substituents.
Chromate(1-), bis(1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolato(2-))-, hydrogen: A closely related compound with nitro groups instead of hydroxy groups.
Uniqueness
Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen is unique due to its specific combination of azo and chromate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific dyeing and staining characteristics .
Propriétés
Numéro CAS |
38833-00-0 |
|---|---|
Formule moléculaire |
C36H35CrN6O8S2 |
Poids moléculaire |
795.8 g/mol |
Nom IUPAC |
chromium(3+);4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide;methanolate;4-methyl-3-[(2-methylnaphthalen-1-yl)diazenyl]benzenesulfonimidate |
InChI |
InChI=1S/C18H17N3O2S.C16H13N3O4S.2CH3O.Cr/c1-12-8-10-15(24(19,22)23)11-17(12)20-21-18-13(2)7-9-14-5-3-4-6-16(14)18;17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;2*1-2;/h3-11H,1-2H3,(H2,19,22,23);1-9,20-21H,(H2,17,22,23);2*1H3;/q;;2*-1;+3/p-1 |
Clé InChI |
CHDAGFVTOMIKBQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)S(=N)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)C.C[O-].C[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


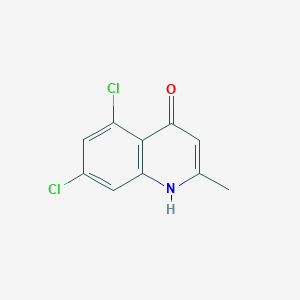
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)
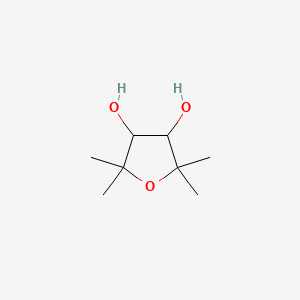
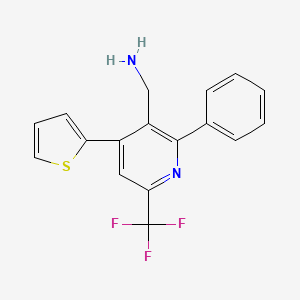
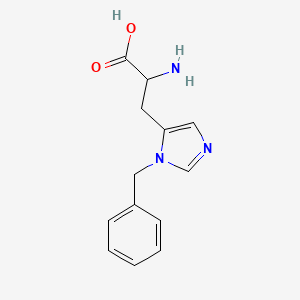
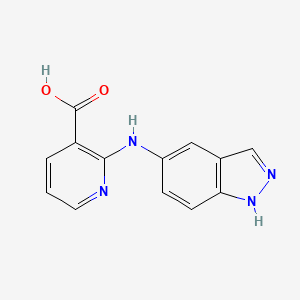
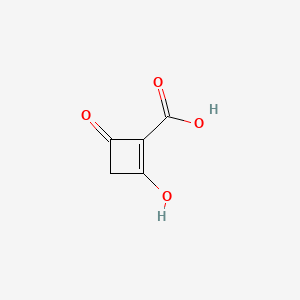
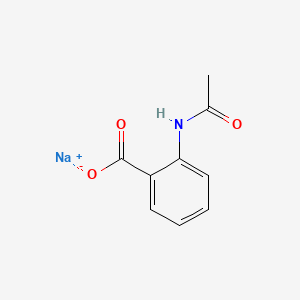
![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
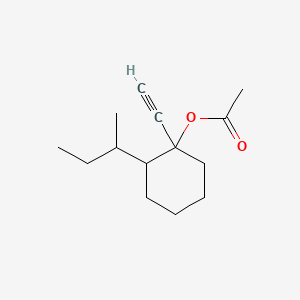
![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
